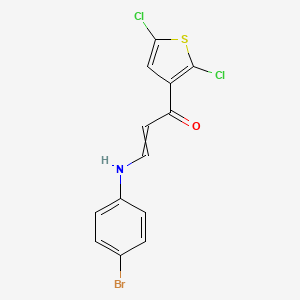
1-Chloroisoquinolin-4-ol
概要
説明
1-Chloroisoquinolin-4-ol is a heterocyclic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol It is a derivative of isoquinoline, featuring a chlorine atom at the first position and a hydroxyl group at the fourth position on the isoquinoline ring
科学的研究の応用
1-Chloroisoquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
作用機序
Mode of Action
Like many other isoquinoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
1-Chloroisoquinolin-4-ol exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an important enzyme involved in drug metabolism . The Log Po/w values, which indicate lipophilicity, range from 1.74 to 2.71 , suggesting moderate lipophilicity. This property can influence the compound’s distribution in the body and its ability to cross biological membranes. The water solubility of this compound is relatively low , which could affect its bioavailability.
生化学分析
Biochemical Properties
1-Chloroisoquinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various drugs and xenobiotics. The inhibition of this enzyme by this compound can lead to altered metabolic pathways and drug interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can permeate the blood-brain barrier , indicating its potential impact on neuronal cells and brain function. Additionally, its interaction with CYP1A2 suggests it may affect liver cells where this enzyme is predominantly expressed.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As an inhibitor of CYP1A2, it binds to the active site of the enzyme, preventing its normal function . This inhibition can lead to changes in the metabolism of substrates processed by CYP1A2, affecting overall metabolic flux and potentially leading to toxic effects if not properly regulated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Its degradation products and long-term effects on cellular function need further investigation. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CYP1A2, which may have downstream effects on cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects while still inhibiting CYP1A2 activity. At higher doses, it can lead to significant adverse effects, including hepatotoxicity due to the accumulation of unmetabolized substrates . These dosage-dependent effects highlight the importance of careful dose regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its interaction with CYP1A2. This enzyme is responsible for the oxidation of various organic substances. By inhibiting CYP1A2, this compound can alter the metabolic flux, leading to changes in the levels of metabolites and potentially causing metabolic imbalances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and possibly active transport mechanisms. Its ability to permeate the blood-brain barrier suggests it can be distributed to the brain, affecting neuronal function . Additionally, its interaction with cellular transporters and binding proteins may influence its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may localize to the endoplasmic reticulum where CYP1A2 is found, affecting its activity and function
準備方法
Synthetic Routes and Reaction Conditions
1-Chloroisoquinolin-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of isoquinoline with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the first position. The hydroxyl group can then be introduced through a subsequent reaction with a suitable reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, hydroxylation, and purification through techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
1-Chloroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding isoquinolin-4-ol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield isoquinolin-4-one, while substitution of the chlorine atom can produce various derivatives with different functional groups .
類似化合物との比較
Similar Compounds
1-Chloroisoquinoline: Lacks the hydroxyl group at the fourth position.
4-Hydroxyisoquinoline: Lacks the chlorine atom at the first position.
1-Bromoisoquinolin-4-ol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-Chloroisoquinolin-4-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
1-chloroisoquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVLGPVFFYUBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401535 | |
| Record name | 1-chloroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-43-4 | |
| Record name | 1-Chloro-4-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-chloroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
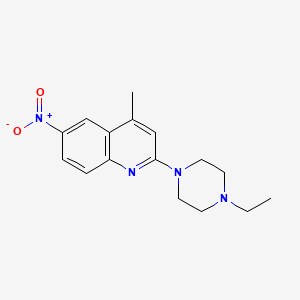
![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)
![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)
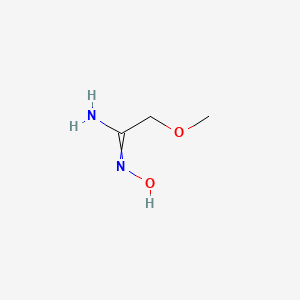
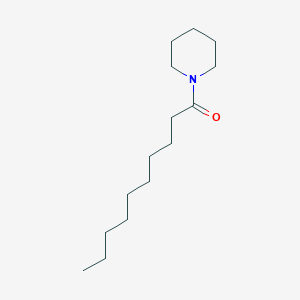
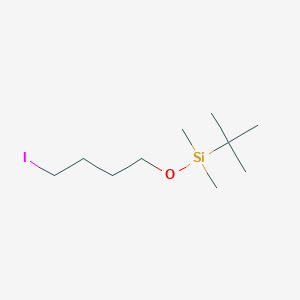
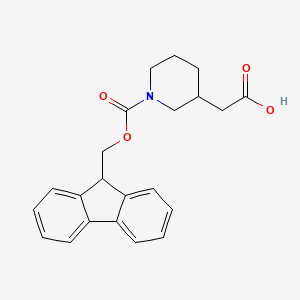


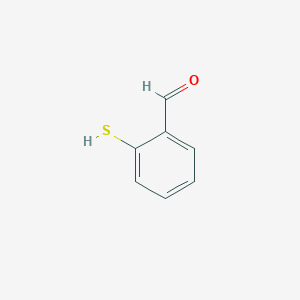
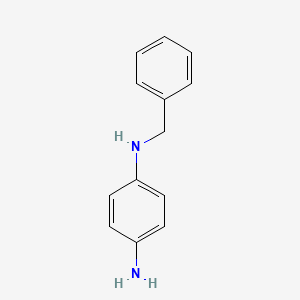
![4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/structure/B1308455.png)
![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)
